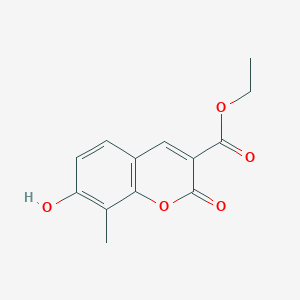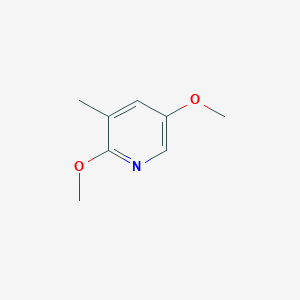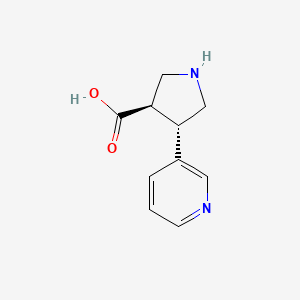
(R,S)-Fmoc-2-amino-3-(7-methoxy-4-coumaryl)-propionic acid
概要
説明
(R,S)-Fmoc-2-amino-3-(7-methoxy-4-coumaryl)-propionic acid is a synthetic compound often used in biochemical research. It is a derivative of coumarin, a naturally occurring compound known for its fluorescent properties. The presence of the 7-methoxy-4-coumaryl group imparts unique photophysical characteristics, making it useful in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-Fmoc-2-amino-3-(7-methoxy-4-coumaryl)-propionic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-methoxy-4-coumarin and protected amino acids.
Coupling Reaction: The 7-methoxy-4-coumarin is coupled with a protected amino acid derivative under specific conditions, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Deprotection: The protecting groups on the amino acid are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesizers and high-throughput screening techniques to identify the most efficient reaction conditions.
化学反応の分析
Types of Reactions
(R,S)-Fmoc-2-amino-3-(7-methoxy-4-coumaryl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form different derivatives.
Reduction: The coumarin ring can be reduced under specific conditions.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce various functional groups onto the amino acid backbone.
科学的研究の応用
(R,S)-Fmoc-2-amino-3-(7-methoxy-4-coumaryl)-propionic acid has several scientific research applications:
Fluorescent Probes: Due to its fluorescent properties, it is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Bioconjugation: It can be conjugated to peptides and proteins for imaging and tracking in biological systems.
Drug Development: Its unique structure makes it a candidate for developing new therapeutic agents, particularly in targeting specific enzymes or receptors.
作用機序
The mechanism of action of (R,S)-Fmoc-2-amino-3-(7-methoxy-4-coumaryl)-propionic acid involves its interaction with specific molecular targets:
Fluorescence: The coumarin moiety absorbs light and emits fluorescence, which can be detected and measured.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, binding to the active site and preventing substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular responses.
類似化合物との比較
Similar Compounds
Coumarin: The parent compound, known for its natural occurrence and fluorescence.
7-Hydroxy-4-coumarin: A hydroxylated derivative with similar properties.
Fmoc-protected Amino Acids: Commonly used in peptide synthesis for their protective groups.
Uniqueness
(R,S)-Fmoc-2-amino-3-(7-methoxy-4-coumaryl)-propionic acid is unique due to the combination of the Fmoc-protected amino acid and the methoxy-coumarin moiety. This combination imparts both fluorescent properties and the ability to participate in peptide synthesis, making it a versatile tool in biochemical research.
特性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-methoxy-2-oxochromen-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO7/c1-34-17-10-11-18-16(13-26(30)36-25(18)14-17)12-24(27(31)32)29-28(33)35-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-11,13-14,23-24H,12,15H2,1H3,(H,29,33)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTJSVFQWCDZCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![rac-(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3231832.png)




![Tert-butyl 3-(aminomethyl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B3231885.png)
![tert-Butyl 1-(cyclopropylmethyl)-3-(hydroxymethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B3231890.png)






